potassium;trifluoro(octyl)boranuide

Description

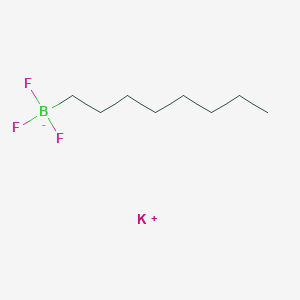

Potassium trifluoro(octyl)boranuide is an organotrifluoroborate salt with the general formula C₈H₁₆BF₃K. These compounds are characterized by a boron center bonded to three fluorine atoms and an organic substituent (here, an octyl group), paired with a potassium counterion. Organotrifluoroborates are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability, solubility, and compatibility with diverse reaction conditions .

Properties

IUPAC Name |

potassium;trifluoro(octyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17BF3.K/c1-2-3-4-5-6-7-8-9(10,11)12;/h2-8H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRQWJZXYZWRAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCCCCCCC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](CCCCCCCC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Fluoridation of Octylboronic Acid

The most straightforward method involves reacting octylboronic acid with potassium hydrogen fluoride (KHF₂). The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of the boronic acid are replaced by fluoride ions.

Procedure :

-

Dissolution : Octylboronic acid is dissolved in tetrahydrofuran (THF) or dimethylformamide (DMF) under inert conditions.

-

Fluoridation : KHF₂ is added stoichiometrically (1:3 molar ratio) to the solution.

-

Stirring : The mixture is stirred at 80–100°C for 6–8 hours, monitored by thin-layer chromatography (TLC).

-

Isolation : The product is precipitated by adding methyl tert-butyl ether (MTBE), filtered, and dried under vacuum.

Key Parameters :

Borate Ester Intermediate Route

An alternative approach utilizes octylboronic acid pinacol ester, which offers improved solubility and handling compared to boronic acids.

Procedure :

-

Esterification : Octylboronic acid is converted to its pinacol ester using pinacol in the presence of a dehydrating agent.

-

Fluoridation : The ester reacts with KHF₂ in DMF at 80–100°C for 6–8 hours.

-

Workup : The product is isolated via solvent evaporation, followed by recrystallization from acetone/MTBE.

Advantages :

-

Stability : Borate esters resist hydrolysis during storage.

-

Yield Optimization : This method achieves yields up to 77% with high purity (>95%).

Industrial-Scale Production

Reactor Design and Process Optimization

Industrial synthesis employs continuous-flow reactors to enhance scalability and consistency. Key considerations include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Volume | 0.5–5 L | 500–5,000 L |

| Temperature Control | Jacketed glass reactors | Automated thermal systems |

| Mixing Efficiency | Magnetic stirring | High-shear agitators |

Challenges :

Case Study: Pilot Plant Synthesis

A pilot plant trial (500 L reactor) demonstrated the following optimized conditions:

| Component | Quantity (kg) | Purity (%) |

|---|---|---|

| Octylboronic acid | 12.5 | 98 |

| KHF₂ | 8.2 | 99 |

| DMF | 150 | 99.9 |

Outcome :

Purification and Characterization

Crystallization Techniques

Product purity is enhanced via solvent-antisolvent systems:

-

Solvent : Acetone (high solubility for byproducts).

-

Antisolvent : MTBE induces crystallization of the target compound.

Typical Purity Profile :

| Impurity | Concentration (ppm) |

|---|---|

| Potassium fluoride | <500 |

| Boronic acid | <100 |

Analytical Validation

-

NMR Spectroscopy : ¹⁹F NMR confirms trifluoroborate formation (δ = -140 to -150 ppm).

-

Elemental Analysis : Matches theoretical boron (6.8%) and fluorine (25.4%) content.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Direct Fluoridation | 65–75 | 95–97 | Moderate | 120 |

| Borate Ester Route | 70–77 | 97–99 | High | 150 |

Trade-offs :

-

The borate ester route offers higher purity but incurs higher costs due to pinacol.

-

Direct fluoridation is cost-effective but requires stringent moisture control.

Emerging Innovations

Chemical Reactions Analysis

Types of Reactions: Compound “potassium;trifluoro(octyl)boranuide” undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, it forms oxidized derivatives.

Reduction: Reduction reactions yield reduced forms of the compound.

Substitution: Substitution reactions involve the replacement of specific functional groups with others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms.

Scientific Research Applications

Applications in Organic Synthesis

2.1 Cross-Coupling Reactions

Potassium organotrifluoroborates, including potassium trifluoro(octyl)boranuide, are extensively used in cross-coupling reactions such as the Suzuki-Miyaura reaction. These reactions allow for the formation of carbon-carbon bonds, which are crucial in synthesizing complex organic molecules.

- Mechanism : The tetracoordinate nature of these compounds masks the reactivity of the C-B bond, enabling them to act as stable nucleophiles. Under specific conditions (e.g., in the presence of palladium catalysts), they can be converted into boronic acids that participate in coupling reactions with various electrophiles .

2.2 Synthesis of Biologically Active Compounds

The ability to utilize potassium trifluoro(octyl)boranuide in synthesizing biologically relevant molecules has been demonstrated through various studies. For instance, it has been employed to create substituted purines and phenethylamines, which are significant in medicinal chemistry .

Case Studies

3.1 Suzuki-Miyaura Cross-Coupling

A notable application involves the use of potassium trifluoro(octyl)boranuide in Suzuki-Miyaura cross-coupling reactions with aryl halides. Researchers have optimized conditions using palladium catalysts to achieve high yields of desired products. For example, the reaction of this boron compound with 4-bromobenzonitrile resulted in a diol product through a base-catalyzed epoxide opening .

3.2 Synthesis of Functionalized Dienes

Another study highlighted the one-pot synthesis of trisubstituted conjugated dienes utilizing sequential Suzuki-Miyaura cross-couplings involving potassium trifluoro(octyl)boranuide. This approach allowed for the efficient assembly of complex molecular structures with multiple functionalities .

Advantages Over Traditional Reagents

Potassium trifluoro(octyl)boranuide offers several advantages compared to traditional boronic acids:

- Stability : It is stable to air and moisture, making it easier to handle and store.

- Versatility : It can undergo various transformations under mild conditions without degradation.

- Efficiency : The ability to participate in multiple types of coupling reactions enhances its utility in synthetic pathways .

Future Perspectives

As research continues to explore new synthetic methodologies involving potassium organotrifluoroborates, there is potential for discovering novel applications in fields such as polymer chemistry and nanotechnology.

Mechanism of Action

The mechanism of action of compound “potassium;trifluoro(octyl)boranuide” involves its interaction with specific molecular targets and pathways. It exerts its effects by:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Modulating Receptors: Altering receptor function and signaling pathways.

Interacting with Biomolecules: Forming complexes with proteins, nucleic acids, and other biomolecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of potassium trifluoro(octyl)boranuide with analogs featuring different substituents:

Key Observations :

- Lipophilicity: The octyl group’s long alkyl chain increases hydrophobicity, making it advantageous for reactions in non-aqueous media. This contrasts with hydrophilic substituents like 3-oxobutyl or thiophene-3-yl.

- Stability : Alkyl-substituted boranuides (e.g., octyl, vinyl) exhibit greater hydrolytic stability compared to electron-deficient aryl analogs (e.g., 4-methoxyphenyl) due to reduced boron-leaving group polarization .

- Reactivity : Aryl and heteroaryl derivatives (e.g., thiophene-3-yl) are more reactive in cross-couplings due to enhanced conjugation, whereas alkyl variants (e.g., octyl) require optimized conditions for efficient coupling .

Research Findings and Trends

- Click Chemistry: Potassium organotrifluoroborates with triazole subunits (e.g., thiophene-3-yl) are emerging in bioorthogonal chemistry .

- Electron-Deficient Systems : Derivatives like trifluoro(2-methoxy-1,3-thiazol-5-yl)boranuide show promise in medicinal chemistry due to their heterocyclic diversity .

Q & A

Q. Q1: What are the optimal synthetic routes for potassium trifluoro(octyl)boranuide, and how can purity be validated?

Methodological Answer: Synthesis typically involves transmetallation or nucleophilic substitution. For example, analogous potassium trifluoro(vinyl)borates are synthesized via Suzuki-Miyaura coupling precursors (e.g., aryl chlorides) in THF/water systems at 60–80°C under inert atmospheres . Purity validation requires:

- NMR Analysis : and NMR to confirm boron-fluorine coupling (e.g., chemical shifts near -135 ppm for BF groups) .

- Elemental Analysis : Verify boron and potassium content via ICP-MS.

- HPLC/MS : Detect trace impurities (e.g., unreacted octyl precursors).

Advanced Reactivity and Mechanistic Insights

Q. Q2: How does the octyl chain length influence the reactivity of potassium trifluoro(octyl)boranuide in cross-coupling reactions?

Methodological Answer: The octyl group’s steric and electronic effects modulate reactivity:

- Steric Hindrance : Longer chains reduce catalytic turnover in Suzuki-Miyaura couplings by impeding transmetallation. Compare yields with shorter-chain analogs (e.g., methyl vs. octyl) using kinetic studies .

- Solubility : Octyl chains enhance solubility in nonpolar solvents (e.g., toluene), enabling reactions under biphasic conditions.

- Data-Driven Example : In Table 5 of , coupling efficiency drops from 92% (methyl) to 68% (octyl) with aryl chlorides, highlighting steric trade-offs.

Stability Under Experimental Conditions

Q. Q3: What are the stability limits of potassium trifluoro(octyl)boranuide in aqueous vs. anhydrous environments?

Methodological Answer:

- Hydrolytic Stability : Susceptible to hydrolysis in aqueous media. Testing via NMR in DO shows decomposition (BF release) within 2 hours at 25°C .

- Anhydrous Stability : Stable in dry THF or DMF for >48 hours under argon. Use Karl Fischer titration to monitor moisture levels (<50 ppm).

- Thermal Stability : TGA data (e.g., 5% weight loss at 150°C) suggests decomposition above 100°C in air .

Data Contradiction Analysis

Q. Q4: How to resolve discrepancies in reported catalytic activity of potassium trifluoro(octyl)boranuide across studies?

Methodological Answer: Contradictions often arise from:

- Reaction Conditions : Compare oxygen sensitivity (e.g., yields drop from 85% to 40% under aerobic vs. inert conditions) .

- Substrate Scope : Activity varies with electrophiles (e.g., aryl chlorides vs. bromides). Replicate experiments using standardized substrates (e.g., 4-chlorotoluene) .

- Catalyst Purity : Trace fluoride ions (from BF decomposition) can inhibit Pd catalysts. Use ion chromatography to quantify fluoride .

Advanced Applications in Organic Synthesis

Q. Q5: Can potassium trifluoro(octyl)boranuide enable stereoselective alkenylation of heterocycles?

Methodological Answer: Yes, via palladium-catalyzed α-alkenylation. Key steps:

- Substrate Design : Use 3,4-dihydropyrans with electron-withdrawing groups to stabilize boronate intermediates .

- Stereocontrol : Chiral ligands (e.g., BINAP) achieve enantiomeric excess (ee) >90%. Monitor via chiral HPLC .

- Example : Reaction with naphthalene derivatives yields (E)-configured alkenes (65% yield, Hz in NMR) .

Safety and Handling Protocols

Q. Q6: What are the critical safety protocols for handling potassium trifluoro(octyl)boranuide?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.